molecular formula C8H8N2O3S B1678325 1,2,5-Thiadiazolidin-3-one-1,1-dioxide CAS No. 612530-44-6

1,2,5-Thiadiazolidin-3-one-1,1-dioxide

Cat. No. B1678325
M. Wt: 212.23 g/mol
InChI Key: LDCZCUKQWRZSDT-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazolidin-3-one-1,1-dioxide is an organic compound that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . It has a molecular formula of C2H4N2O3S .


Synthesis Analysis

The synthesis of 4-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides has been achieved through palladium-catalyzed asymmetric hydrogenation of the corresponding cyclic N-sulfonylketimines . This process provides an efficient access to optically active sulfahydantoins .


Molecular Structure Analysis

The molecular structure of 1,2,5-Thiadiazolidin-3-one-1,1-dioxide consists of a thiadiazolidine core with two oxygen atoms attached to one of the carbon atoms, forming a 1,1-dioxide group . The average mass of the molecule is 136.130 Da and the monoisotopic mass is 135.994263 Da .

properties

IUPAC Name

1,1-dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-8-6-10(14(12,13)9-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCZCUKQWRZSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazolidin-3-one-1,1-dioxide

CAS RN

612530-44-6
Record name 1,1-Dioxo-5-phenyl-1,2,5-thiadiazolidin-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SBH33TJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
236
Citations
J García, PR Duchowicz, MF Rozas, JA Caram… - Journal of Molecular …, 2011 - Elsevier
Selective inhibitors of target serine proteinases have a potential therapeutic role for the treatment of various inflammatory and related diseases. We develop a comparative quantitative …
Number of citations: 67 www.sciencedirect.com
L Ducry, S Reinelt, P Seiler, F Diederich… - Helvetica Chimica …, 1999 - Wiley Online Library
2,5‐Thiadiazolidin‐3‐one 1,1‐dioxide derivatives (±)‐1a – d and (±)‐2 were designed by molecular modeling as MHC (major histocompatibility complex) class‐II inhibitors. They were …
Number of citations: 32 onlinelibrary.wiley.com
R Kuang, JB Epp, S Ruan, LS Chong… - Bioorganic & medicinal …, 2000 - Elsevier
A series of carboxylate derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1 dioxide and isothiazolidin-3-one 1,1 dioxide scaffolds has been synthesized and the inhibitory profile of …
Number of citations: 63 www.sciencedirect.com
Z Lai, X Gan, L Wei, KR Alliston, H Yu, YH Li… - Archives of Biochemistry …, 2004 - Elsevier
The design, synthesis, and in vitro biochemical evaluation of a class of mechanism-based inhibitors of human leukocyte elastase (HLE) that incorporate in their structure a 1,2,5-…
Number of citations: 26 www.sciencedirect.com
T Wong, CS Groutas, S Mohan, Z Lai… - Archives of biochemistry …, 2005 - Elsevier
We describe herein the design, synthesis, and in vitro biochemical evaluation of a series of potent, time-dependent inhibitors of the mast cell-derived serine protease tryptase. The …
Number of citations: 11 www.sciencedirect.com
WC Groutas, S He, R Kuang, S Ruan, J Tu… - Bioorganic & medicinal …, 2001 - Elsevier
A challenge associated with drug design is the development of selective inhibitors of proteases (serine or cysteine) that exhibit the same primary substrate specificity, that is, show a …
Number of citations: 41 www.sciencedirect.com
W Huang, Y Yamamoto, Y Li, D Dou… - Journal of medicinal …, 2008 - ACS Publications
The mechanism of action of a general class of mechanism-based inhibitors of serine proteases, including human neutrophil elastase (HNE), has been elucidated by determining the X-…
Number of citations: 34 pubs.acs.org
S He, R Kuang, R Venkataraman, J Tu… - Bioorganic & medicinal …, 2000 - Elsevier
The existence of subtle differences in the S n ′ subsites of closely-related (chymo)trypsin-like serine proteases, and the fact that the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold …
Number of citations: 46 www.sciencedirect.com
R Kuang, R Venkataraman, S Ruan… - Bioorganic & medicinal …, 1998 - Elsevier
PII: S0960-894X(98)00067-5 Page 1 Pergamon Bioorganic & Medicinal Chemistry Letters 8 (1998) 539-544 BIOORGANIC & MEDICINAL CHEMISTRY LETIERS USE OF THE 1,2,5-THIADIAZOLIDIN-3-ONE …
Number of citations: 38 www.sciencedirect.com
JW Timberlake, WJ Ray Jr, ED Stevens… - The Journal of Organic …, 1989 - ACS Publications
We now report an alternative route to thiadiazolidin-3-ones that involves treatment of 1, 1-disubstituted glycine esters (9) with sulfamoyl chlorides (7, 8). The intermediate sulfamides (10) …
Number of citations: 26 pubs.acs.org

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